![molecular formula C13H7Cl2FN2O3 B5857289 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide](/img/structure/B5857289.png)
2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide, also known as DCFN, is a chemical compound that has gained attention due to its potential use in scientific research. DCFN belongs to the family of benzamides and is a derivative of the widely used drug, nicotinamide.
Mechanism of Action
2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide exerts its inhibitory effect on NAMPT by binding to the enzyme's active site. NAMPT catalyzes the conversion of nicotinamide riboside (NR) to nicotinamide mononucleotide (NMN), which is a key step in the NAD+ biosynthesis pathway. 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide competes with NR for binding to the active site of NAMPT and prevents the enzyme from converting NR to NMN. This leads to a decrease in cellular NAD+ levels and activates cellular stress pathways, such as the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects
2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide has been shown to have a variety of biochemical and physiological effects in cells and organisms. Inhibition of NAMPT by 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide leads to a decrease in cellular NAD+ levels, which can activate cellular stress pathways and induce cell death. 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide has also been shown to inhibit cancer cell growth in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. In addition, 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting that it may have potential as a treatment for metabolic disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide in lab experiments is that it allows researchers to study the effects of NAD+ depletion on cellular metabolism and function. This can provide insights into the role of NAD+ in various physiological processes and diseases. Another advantage is that 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide has been shown to have anti-cancer and metabolic benefits, which may have potential for therapeutic applications.
One limitation of using 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide in lab experiments is that it is a relatively new compound and its effects on cellular metabolism and function are not fully understood. Another limitation is that 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide inhibits NAMPT, which is a key enzyme in the NAD+ biosynthesis pathway. This means that 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide may have off-target effects on other cellular processes that are dependent on NAD+.
Future Directions
There are several future directions for research on 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide. One direction is to study the effects of NAD+ depletion on specific cellular processes and diseases, such as aging, neurodegenerative diseases, and cancer. Another direction is to develop more potent and selective inhibitors of NAMPT that can be used in therapeutic applications. Finally, there is a need to better understand the off-target effects of NAMPT inhibitors, such as 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide, on other cellular processes and pathways.
Synthesis Methods
The synthesis of 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide involves the reaction between 2,3-dichlorobenzoic acid and 2-fluoro-5-nitroaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a solvent, such as dichloromethane or dimethylformamide (DMF), and the resulting product is purified by recrystallization. The yield of 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide is typically around 50-60%.
Scientific Research Applications
2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide has been used in scientific research as a tool to study the function of the nicotinamide adenine dinucleotide (NAD+) biosynthesis pathway. NAD+ is an essential coenzyme that plays a crucial role in cellular metabolism and energy production. 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is a key enzyme in the NAD+ biosynthesis pathway. By inhibiting NAMPT, 2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide reduces the cellular levels of NAD+ and allows researchers to study the effects of NAD+ depletion on cellular metabolism and function.
properties
IUPAC Name |
2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FN2O3/c14-9-3-1-2-8(12(9)15)13(19)17-11-6-7(18(20)21)4-5-10(11)16/h1-6H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRLRMAHNLNXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-(2-fluoro-5-nitrophenyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.